molecular formula C12H12ClNO B8463439 2,3-Dimethyl-4-chloro-8-methoxyquinoline

2,3-Dimethyl-4-chloro-8-methoxyquinoline

Cat. No. B8463439
M. Wt: 221.68 g/mol
InChI Key: PDGFBMZSKDOZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dimethyl-4-chloro-8-methoxyquinoline is a useful research compound. Its molecular formula is C12H12ClNO and its molecular weight is 221.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dimethyl-4-chloro-8-methoxyquinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dimethyl-4-chloro-8-methoxyquinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,3-Dimethyl-4-chloro-8-methoxyquinoline

Molecular Formula

C12H12ClNO

Molecular Weight

221.68 g/mol

IUPAC Name

4-chloro-8-methoxy-2,3-dimethylquinoline

InChI

InChI=1S/C12H12ClNO/c1-7-8(2)14-12-9(11(7)13)5-4-6-10(12)15-3/h4-6H,1-3H3

InChI Key

PDGFBMZSKDOZLF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=C1Cl)C=CC=C2OC)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of 2,3-dimethyl-4-hydroxy-8-methoxyquinoline (3.0 g) in phosphoryl chloride was dropwise added N,N-dimethylaniline (3.58 g) under ice-cooling, and the mixture was stirred for 15 minutes at the same temperature, for 30 minutes at ambient temperature and then for 1 hour at 70° C. The solvent was removed, and saturated sodium bicarbonate solution and 10% solution of methanol in dichloromethan were added to the residue. The organic layer was dried over magnesium sulfate and concentrated. The residue wa purified by flash chromatography (Ethyl acetatein-hexane=1:2 v/v) to give 4-chloro-2,3-dimethyl-8-methoxyquinoline (3.02 g).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.58 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2.09 g of 2,3-dimethyl-4-hydroxy-8-methoxy-quinoline, 10 ml of phosphorus oxychloride and 0.43 g of phosphorus pentachloride are introduced into a 25 ml two-necked flask fitted with a condenser. The mixture is refluxed for 1 h. The reaction medium, cooled to room temperature, is poured onto 100 g of ice and extracted with ethyl acetate (2×100 ml). The organic phases are combined, washed with saturated sodium bicarbonate solution (200 ml), dried over magnesium sulphate and concentrated. The residue is purified by column chromatography on silica (elution solvent: dichloromethane). 0.85 g (yield: 37%) of 2,3-dimethyl-4-chloro-8-methoxyquinoline is obtained—m.p.: 130° C.
Quantity
2.09 g
Type
reactant
Reaction Step One
Quantity
0.43 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
100 g
Type
reactant
Reaction Step Two

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